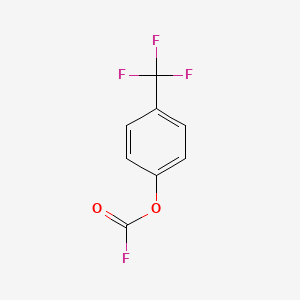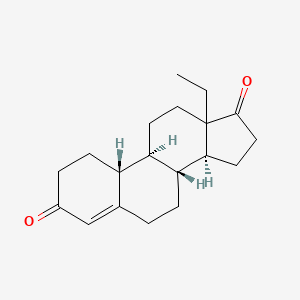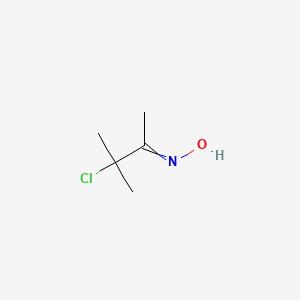
N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine: is an organic compound with the molecular formula C₅H₁₀ClNO. It is a derivative of hydroxylamine and is characterized by the presence of a chloro and methyl group on a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxime Formation: One common method to synthesize N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves the reaction of 3-chloro-3-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves careful control of temperature, pH, and reactant concentrations to optimize the production of the desired oxime.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild to moderate conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms involving oximes and related compounds.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development due to its unique chemical properties.
Industry:
- Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves its reactivity as an oxime. It can form stable complexes with metal ions, which can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-3-methyl-2-butanone oxime
- 2-Chloro-2-methyl-3-oximinobutane
- 2-Butanone, 3-chloro-3-methyl-, oxime
Comparison:
- Uniqueness: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar oximes.
- Reactivity: The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
3238-16-2 |
|---|---|
Molekularformel |
C5H10ClNO |
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
N-(3-chloro-3-methylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H10ClNO/c1-4(7-8)5(2,3)6/h8H,1-3H3 |
InChI-Schlüssel |
UYCLHROMRSQLHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


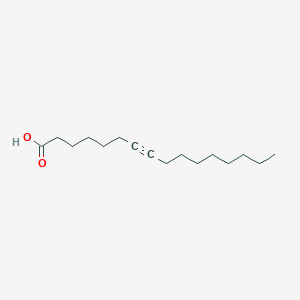
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
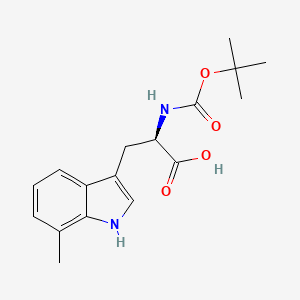
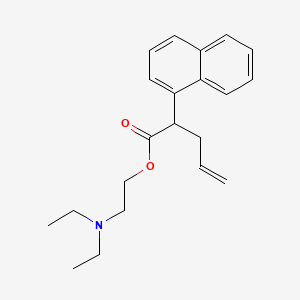

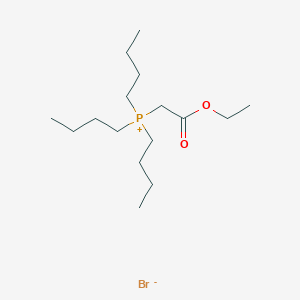


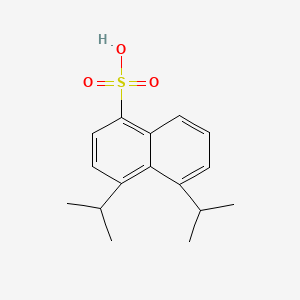
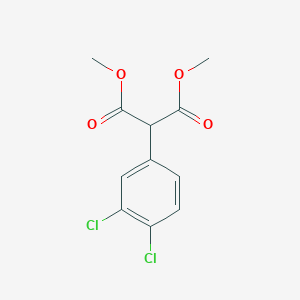
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

